4-(Furan-2-yl)-5-methylpyrrolidin-2-one
Overview
Description
4-(Furan-2-yl)-5-methylpyrrolidin-2-one is a heterocyclic compound that features a furan ring fused to a pyrrolidinone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The furan ring, known for its aromatic properties, contributes to the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of furan-2-carbaldehyde with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of renewable resources, such as biomass-derived furfural, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-2-yl)-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various acylated furan derivatives.
Scientific Research Applications
4-(Furan-2-yl)-5-methylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the production of resins, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one involves its interaction with various molecular targets. The furan ring’s electron-rich nature allows it to participate in π-π interactions with aromatic amino acids in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound can undergo metabolic transformations, producing active metabolites that contribute to its overall activity .
Comparison with Similar Compounds
Furfural: A precursor in the synthesis of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one, known for its use in producing furan derivatives.
5-Hydroxymethylfurfural: Another furan derivative with applications in renewable chemistry.
Tetrahydrofuran: A fully saturated analog of furan, used as a solvent and in polymer production
Uniqueness: this compound stands out due to its unique combination of a furan ring and a pyrrolidinone structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Properties
IUPAC Name |
4-(furan-2-yl)-5-methylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(5-9(11)10-6)8-3-2-4-12-8/h2-4,6-7H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTYXTCYDJXAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.